
N-(4-bromophenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide
Overview
Description
N-(4-bromophenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide is an organic compound characterized by the presence of bromine, fluorine, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide typically involves the reaction of 4-bromoaniline with a trifluoromethyl ketone under specific conditions. One common method includes the use of trifluoroacetic anhydride as a reagent, which facilitates the formation of the amide bond. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the acidic by-products and promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures, potentially introducing new functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are utilized.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-(4-aminophenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide, while reduction can produce N-(4-bromophenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanol.
Scientific Research Applications
N-(4-bromophenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, such as polymers with enhanced thermal stability and chemical resistance.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide involves its interaction with specific molecular targets. The presence of the bromine and trifluoromethyl groups can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-3-fluorobenzamide
- N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide
Uniqueness
N-(4-bromophenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide is unique due to the presence of multiple trifluoromethyl groups, which impart distinct electronic and steric properties. These features can enhance the compound’s stability, reactivity, and binding affinity compared to similar compounds.
Properties
IUPAC Name |
N-(4-bromophenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF6NO/c11-5-1-3-6(4-2-5)18-8(19)7(9(12,13)14)10(15,16)17/h1-4,7H,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFFHIUFTZTKEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(C(F)(F)F)C(F)(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF6NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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